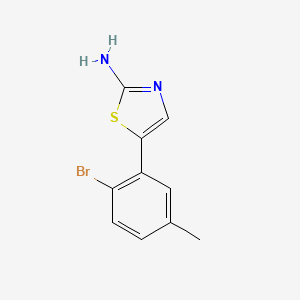
CID 138991739
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloromethyl(2-methylpropyl)-: is an organosilicon compound with the molecular formula C5H12Cl2Si . This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by silicon atoms bonded to hydrogen and/or alkyl groups. The presence of chlorine atoms in this compound makes it reactive and useful in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.
Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .
Common Reagents and Conditions:
Alcohols: and for substitution reactions.
Water: for hydrolysis.
Lithium aluminum hydride: for reduction reactions.
Major Products Formed:
- Various substituted silanes from substitution reactions .
Siloxanes: from hydrolysis.
2-methylpropylsilane: from reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .
Wirkmechanismus
The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Chloromethyldichloromethylsilane: (CAS: 1558-33-4)
Methyldichlorosilane: (CAS: 75-54-7)
Comparison:
Chloromethyldichloromethylsilane: has a similar structure but with an additional chlorine atom on the methyl group, making it more reactive.
Methyldichlorosilane: lacks the 2-methylpropyl group, which reduces its steric hindrance and makes it less selective in reactions compared to silane, dichloromethyl(2-methylpropyl)-
Silane, dichloromethyl(2-methylpropyl)- stands out due to its unique combination of reactivity and selectivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H10Cl2Si |
|---|---|
Molekulargewicht |
169.12 g/mol |
InChI |
InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BRWCLBLNVXKCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)

![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)




![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)


